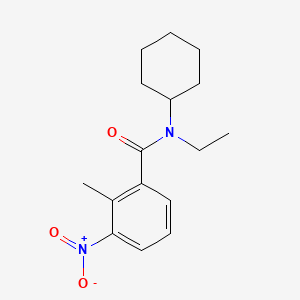

![molecular formula C13H15N3O2S B5571311 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole is a compound with potential pharmacological interest. It is part of the benzimidazole family, which is known for its wide range of biological activities.

Synthesis Analysis

The synthesis of benzimidazoles containing morpholine, like our compound of interest, often involves a 'one-pot' nitro reductive cyclization reaction using reagents such as sodium hydrosulfite. This method has been effectively used to synthesize various derivatives with morpholine structures, demonstrating their feasibility and efficiency in producing these types of compounds (Özil et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with morpholine moieties, has been elucidated using techniques like IR, NMR, and MS. For example, a study on benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety presented detailed structural elucidation using these methods (Qu et al., 2015).

Chemical Reactions and Properties

Benzimidazole compounds with morpholine structures have shown significant reactivity and biological activities, including antioxidant and antifungal properties. These activities are attributed to their unique chemical structure, enabling them to interact with biological molecules and enzymes (Menteşe et al., 2015).

Physical Properties Analysis

The physical properties of these compounds are closely linked to their molecular structure. For instance, the morpholine ring often adopts a chair conformation, and the benzimidazole ring is approximately planar, impacting the compound's overall physical characteristics and solubility (Yoon et al., 2011).

科学的研究の応用

Anticancer Applications

Research has explored derivatives of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole for their potential as anticancer agents. For instance, the synthesis of 1-(2-aryl-2-oxoethyl)-2-[(morpholine-4-yl)thioxomethyl]benzimidazole derivatives showed considerable selectivity against MCF-7 (breast cancer) and C6 (glioma) cell lines, suggesting their promise as therapeutic options in cancer treatment (Yurttaş et al., 2013).

Antioxidant and Glucosidase Inhibitory Activities

Compounds containing the morpholine skeleton have been evaluated for their in vitro antioxidant activities and glucosidase inhibitory potentials. Novel benzimidazole derivatives designed and synthesized starting from morpholin-4-yl or 4-methylpiperazin-1-yl showed very high scavenging activity and demonstrated better inhibitory potential than standard treatments, indicating their utility in managing conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).

Corrosion Inhibition

In the field of materials science, synthesized benzimidazole derivatives, including morpholine variants, have been studied for their corrosion inhibitory effects on steel in acidic environments. These studies found that such derivatives efficiently protect materials from corrosion, offering potential applications in industrial maintenance and preservation (Yadav et al., 2016).

Dual-Acting Inhibitors with Pharmacological Profiles

Investigations into novel benzimidazole-morpholine derivatives as dual-acting inhibitors for various enzymes and antimicrobial activities have identified compounds with potential therapeutic applications in treating inflammatory diseases. These compounds have shown inhibitory effects on COX-1 and COX-2 enzymes, suggesting their applicability in addressing inflammation and possibly other related conditions (Can et al., 2017).

Antifungal Activities

The antifungal activity of novel benzimidazole derivatives containing a morpholine moiety has been explored, with some compounds displaying higher activity compared to traditional treatments like carbendazim. These findings highlight the potential of these derivatives in developing new antifungal agents, particularly against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum (Qu et al., 2015).

将来の方向性

The future directions in the study and application of benzimidazole derivatives are likely to involve the development of more efficient and environmentally friendly methods for their synthesis . Additionally, given their wide range of biological activities, benzimidazole derivatives are likely to continue to be a focus of research in medicinal chemistry .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIRGWLDHMLJDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

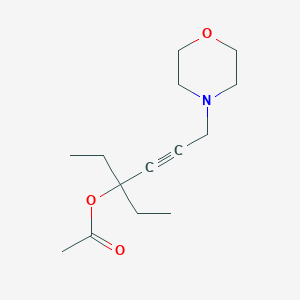

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

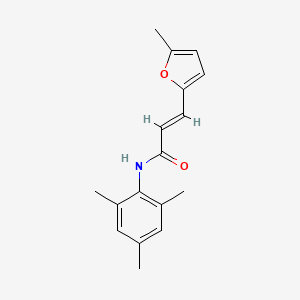

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

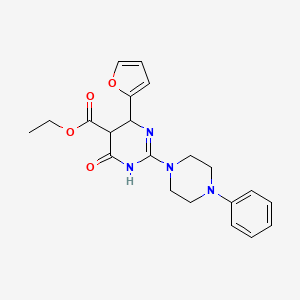

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)

![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)